2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 1,3,4-oxadiazol-2-yl group is a type of heterocyclic compound containing an oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the benzodioxole and oxadiazole rings might influence its solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Agents
One study presents the synthesis of derivatives involving 1,3,4-oxadiazol and acetamide components, focusing on their potential as antibacterial agents. These compounds were synthesized starting from specific intermediates, leading to compounds with significant antibacterial activity. This suggests that derivatives of the compound may also possess antibacterial properties due to the presence of the 1,3,4-oxadiazol moiety (Ramalingam et al., 2019).
Anticonvulsant Evaluation
Another area of application is in the evaluation of anticonvulsant activities. A study on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity against various screens, suggesting that similar structures could be explored for their anticonvulsant potential (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential in photovoltaic efficiency modeling and ligand-protein interactions. These compounds showed good light harvesting efficiency and binding affinity, indicating that the compound could be relevant in photovoltaic research and biological interaction studies (Mary et al., 2020).
Enzyme Inhibition
Research on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide showed activity against acetylcholinesterase and butyrylcholinesterase enzymes. This suggests potential applications in studying enzyme inhibition mechanisms or developing inhibitors for therapeutic purposes (Rehman et al., 2013).
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRYRLVSPZNZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide |
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